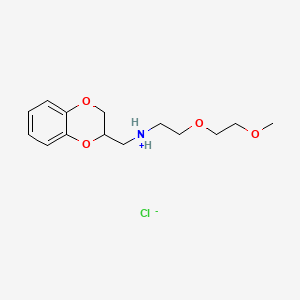

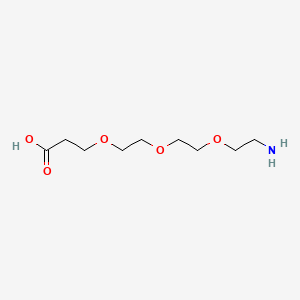

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid

Overview

Description

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid, also known as Amino-PEG3-acid, is a compound with the molecular formula C9H19NO5 . It is a fluorescent analog that interacts reversibly with mammalian cells . This compound binds to the cell membrane and interferes with the signal transduction pathway of G protein-coupled receptors .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 221.251 Da and a monoisotopic mass of 221.126328 Da .Scientific Research Applications

Synthesis and Development

Synthesis of PPARγ Agonists

The compound has been utilized in the synthesis of potent PPARγ agonists, specifically in the formation of [(2 S)-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, using a copper(I) catalyzed N-arylation as a key step (Reynolds & Hermitage, 2001).

Heterobifunctional Reagents Synthesis

It's used in the synthesis of new thiol-reactive heterobifunctional reagents, which are crucial for creating liposomal constructs for immunization with synthetic peptides (Frisch, Boeckler, & Schuber, 1996).

Development of Polyether Dicarboxylic Acids

The compound is involved in the synthesis of polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, which are significant for selective lead(II) extraction (Hayashita et al., 1999).

Preparation of PNA Oligoether Conjugates

It has been used in the conjugation of oligoethers to PNA with internally or N-terminal placed diaminopropionic acid residues, contributing to advancements in molecular biology (Ghidini et al., 2014).

Boron Neutron Capture Therapy Agent

This compound is key in synthesizing a water-soluble boronated amino acid containing a cascade polyol for boron neutron capture therapy (Das et al., 2000).

Enantioselective Enzymatic Hydrolysis

The compound is used in the enantioselective hydrolysis of its racemic ethylester for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, an important building block in PPARα and -γ agonists synthesis (Deussen et al., 2003).

Summary3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid plays a significant role in various fields of scientific research, particularly in drug development, molecular biology, and therapy. It's integral in synthesizing potent PPARγ agonists, creating liposomal constructs for immunization, developing polyether dicarboxy

Scientific Research Applications of this compound

1. Synthesis and Development

PPARγ Agonists Synthesis

This compound is used in synthesizing potent PPARγ agonists, featuring a copper(I) catalyzed N-arylation as a key step in the process (Reynolds & Hermitage, 2001).

Heterobifunctional Cross-linking Reagents

The compound is instrumental in synthesizing thiol-reactive heterobifunctional reagents for coupling peptides to liposomes, crucial for immunization with synthetic peptides (Frisch, Boeckler, & Schuber, 1996).

Polyether Dicarboxylic Acids Synthesis

It's utilized in the synthesis of polyether dicarboxylic acids with pseudo-18-crown-6 frameworks for selective lead(II) extraction (Hayashita et al., 1999).

PNA Oligoether Conjugates

This compound is used in the conjugation of oligoethers to PNA, facilitating advancements in molecular biology (Ghidini et al., 2014).

Boron Neutron Capture Therapy Agent Synthesis

It plays a role in synthesizing a water-soluble boronated amino acid for boron neutron capture therapy (Das et al., 2000).

Enantioselective Enzymatic Hydrolysis

The compound is involved in the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid from its racemic ethylester, a key building block in synthesizing PPARα and -γ agonists (Deussen et al., 2003).

Mechanism of Action

Target of Action

The primary target of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is the G protein-coupled receptors (GPCRs) present on mammalian cells . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes.

Mode of Action

This compound acts as a fluorescent analog that interacts reversibly with mammalian cells . It binds to the cell membrane and interferes with the signal transduction pathway of GPCRs . This interference can lead to changes in cellular responses, although the exact nature of these changes may depend on the specific type of GPCR targeted.

Biochemical Pathways

The compound’s interaction with GPCRs affects the signal transduction pathways associated with these receptors . GPCRs are involved in numerous signaling pathways, and their activation or inhibition can have downstream effects on various cellular processes.

Pharmacokinetics

The compound’s ability to interact reversibly with mammalian cells suggests it may be readily absorbed and distributed within the body .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by GPCRs. The compound’s interference with GPCR signaling could potentially alter cellular responses to various stimuli .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known to bind to the cell membrane and interfere with the signal transduction pathway of G protein-coupled receptors

Cellular Effects

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid has been observed to interact with mammalian cells . It binds to the cell membrane and can interfere with cellular processes, particularly the signal transduction pathway of G protein-coupled receptors

Molecular Mechanism

It is known to bind to the cell membrane and interfere with the signal transduction pathway of G protein-coupled receptors

Properties

IUPAC Name |

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQZKSCQPMNDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.